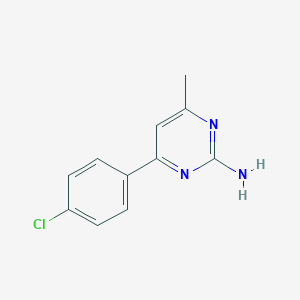

4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine

概要

説明

オキシテトラサイクリンは、広域スペクトルのテトラサイクリン系抗生物質であり、このグループで2番目に発見されました。放線菌であるストレプトマイセス・リモーサスから得られ、さまざまな細菌感染症の治療に使用されます。 オキシテトラサイクリンは、細菌が必須タンパク質を産生する能力を阻害することで作用し、その成長と増殖を抑制します .

2. 製法

合成経路と反応条件: オキシテトラサイクリンは、ストレプトマイセス・リモーサスの発酵によって合成することができます。このプロセスには、適切な培地で細菌を培養し、その後抗生物質を抽出し精製することが含まれます。 発酵プロセスは通常、温度、pH、通気量の制御された条件下で、大型の発酵槽で行われます .

工業生産方法: 工業的な環境では、オキシテトラサイクリンは同様の発酵プロセスによって、はるかに大規模に生産されます。 発酵液は、ろ過、溶媒抽出、結晶化などのさまざまな下流処理工程を経て、純粋な抗生物質が得られます .

3. 化学反応の分析

反応の種類: オキシテトラサイクリンは、酸化、還元、置換反応など、いくつかの種類の化学反応を起こします。

一般的な試薬と条件:

酸化: オキシテトラサイクリンは、過酸化水素や過マンガン酸カリウムなどの試薬を用いて、酸性条件下で酸化することができます。

還元: オキシテトラサイクリンの還元は、水素化ホウ素ナトリウムなどの還元剤を用いて達成することができます。

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化誘導体の生成につながる可能性がありますが、還元はデオキシ誘導体をもたらす可能性があります .

準備方法

Synthetic Routes and Reaction Conditions: Oxytetracycline can be synthesized through the fermentation of Streptomyces rimosus. The process involves culturing the bacteria in a suitable medium, followed by extraction and purification of the antibiotic. The fermentation process is typically carried out in large fermenters under controlled conditions of temperature, pH, and aeration .

Industrial Production Methods: In industrial settings, oxytetracycline is produced through a similar fermentation process but on a much larger scale. The fermentation broth is subjected to various downstream processing steps, including filtration, solvent extraction, and crystallization, to obtain the pure antibiotic .

化学反応の分析

Types of Reactions: Oxytetracycline undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxytetracycline can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Reduction of oxytetracycline can be achieved using reducing agents like sodium borohydride.

Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield deoxy derivatives .

科学的研究の応用

オキシテトラサイクリンは、科学研究において幅広い用途があります。

化学: 抗生物質の作用機序と耐性に関するメカニズムを研究するためのモデル化合物として使用されます。

生物学: オキシテトラサイクリンは、遺伝子研究で、テトラサイクリン耐性遺伝子を保有する細菌を選択するために使用されます。

医学: クラミジア、マイコプラズマ、リケッチアなどの原因となる細菌感染症の治療に使用されます.

工業: オキシテトラサイクリンは、畜産における感染症の治療のために獣医学で使用されており、養殖において魚類の細菌性疾患を制御するためにも使用されています.

作用機序

オキシテトラサイクリンは、30Sリボソームサブユニットに結合することで細菌の細胞増殖を阻害し、アミノアシルtRNAがリボソームのA部位への結合を阻害します。この作用は、細菌の成長と複製に不可欠なタンパク質合成を阻害します。 オキシテトラサイクリンのリボソームへの結合は可逆的であるため、静菌剤として作用することができます .

類似の化合物:

テトラサイクリン: テトラサイクリン系の母体化合物で、同様の感染症の治療に使用されます。

ドキシサイクリン: テトラサイクリンのより強力で作用時間が長い誘導体。

ミノサイクリン: より広いスペクトルで作用し、組織への浸透性が高い別の誘導体.

オキシテトラサイクリンの独自性: オキシテトラサイクリンは、その特定の活性スペクトルとヒト医学および獣医学の両方での使用により、ユニークです。 他の抗生物質に対して耐性を獲得した特定の菌株に対して特に効果的です .

類似化合物との比較

Tetracycline: The parent compound of the tetracycline class, used to treat similar infections.

Doxycycline: A more potent and longer-acting derivative of tetracycline.

Minocycline: Another derivative with a broader spectrum of activity and better tissue penetration.

Uniqueness of Oxytetracycline: Oxytetracycline is unique due to its specific spectrum of activity and its use in both human and veterinary medicine. It is particularly effective against certain strains of bacteria that have developed resistance to other antibiotics .

生物活性

4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine, also known by its CAS number 19927-54-9, is a compound with significant biological activity that has garnered attention in medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Common methods include:

- Cyclization Reactions : Utilizing starting materials like 4-chloroaniline and suitable pyrimidine derivatives.

- Nucleophilic Substitution : The chlorophenyl moiety can be introduced through nucleophilic substitution reactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria were found to be as low as 32 µg/mL, suggesting potent antibacterial properties.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines, including gastric adenocarcinoma (AGS) cells. The IC50 values for AGS cells were reported to be approximately 50 µM, indicating significant potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| AGS (Gastric Adenocarcinoma) | 50 |

| HeLa (Cervical Cancer) | 355 |

The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Induction of Apoptosis : In cancer cells, treatment with this compound has been shown to induce apoptosis, characterized by DNA fragmentation and morphological changes consistent with programmed cell death.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Antimicrobial Research : A study published in Molecules indicated that derivatives of pyrimidine compounds, including this compound, showed enhanced antibacterial activity against Enterococcus faecalis, a common pathogen implicated in various infections .

- Cancer Studies : Research demonstrated that the compound could significantly reduce cell viability in AGS cells by inducing apoptosis. Flow cytometry analysis confirmed increased early and late apoptotic fractions post-treatment .

特性

IUPAC Name |

4-(4-chlorophenyl)-6-methylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3/c1-7-6-10(15-11(13)14-7)8-2-4-9(12)5-3-8/h2-6H,1H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJTVDYOSYBZBBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40564277 | |

| Record name | 4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19927-54-9 | |

| Record name | 4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。